(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
“(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “this compound”, involves chemical modification of the quinoline nucleus . This is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Spectroscopic Properties Study
- Study Overview : Research on compounds structurally related to (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has focused on their electronic absorption, excitation, and fluorescence properties. These properties were examined in various solvents, revealing insights into the compounds' excited states and charge transfer. Quantum chemistry calculations were employed to further understand these properties (Al-Ansari, 2016).
Antipsychotic Drug Development
- Research Focus : A class of tetracyclic butyrophenones, related to the queried compound, was studied for their affinity to serotonin and dopamine receptors. A specific compound, ITI-007, emerged as a promising antipsychotic drug candidate with oral bioavailability and efficacy in vivo (Li et al., 2014).
Cancer Treatment Research
- Study Details : Compounds structurally similar to the queried molecule have been synthesized and tested for their anticancer activity. Some compounds showed significant antiproliferative activity against various human cancer cell lines, particularly lung and prostate cancer. These compounds were found to disrupt tubulin polymerization and induce apoptosis in cancer cells (Srikanth et al., 2016).
Antibacterial Agent Research
- Research Significance : Novel pyrrolidine derivatives, which include structural elements of the queried compound, were synthesized and found to exhibit potent antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds represent a new class of fluoroquinolone antibacterials (Hong et al., 1997).
Anticonvulsant Agent Synthesis
- Study Overview : A series of novel compounds, including elements of the queried molecule, were synthesized and evaluated for their anticonvulsant activities. The study indicated significant potential for these compounds in the treatment of convulsive disorders (Malik & Khan, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-4-6-16(7-5-15)13-25-21-18-12-17(23)8-9-20(18)24-14-19(21)22(27)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDGYERKUHMUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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